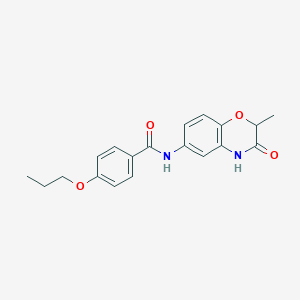

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide

Description

Properties

Molecular Formula |

C19H20N2O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-4-propoxybenzamide |

InChI |

InChI=1S/C19H20N2O4/c1-3-10-24-15-7-4-13(5-8-15)19(23)20-14-6-9-17-16(11-14)21-18(22)12(2)25-17/h4-9,11-12H,3,10H2,1-2H3,(H,20,23)(H,21,22) |

InChI Key |

LAAVLWWFVKKCAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide typically involves the following steps:

Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of 2-aminophenol with an aldehyde or ketone under acidic conditions.

Introduction of the Propoxy Group: The propoxy group is introduced through an etherification reaction, where the hydroxyl group of the benzoxazine ring reacts with propyl bromide in the presence of a base such as potassium carbonate.

Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxazine intermediate with 4-aminobenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the benzoxazine ring system. The 3-oxo group (-C=O) within the dihydrobenzoxazine structure is susceptible to further oxidation under controlled conditions. Key aspects include:

-

Mechanism : Oxidation likely involves the conversion of the oxo group to a more oxidized state, potentially forming carbonyl derivatives or disrupting the ring structure.

-

Conditions : Typically requires mild oxidizing agents (e.g., peracids) or transition metal catalysts in polar aprotic solvents .

-

Product : Oxidized derivatives with altered electronic properties, which may influence biological activity.

| Feature | Impact on Reactivity |

|---|---|

| 3-oxo group | Primary site for oxidation |

| Amide bond | Stabilizes adjacent functional groups |

Hydrolysis Reactions

The amide bond (-CONH-) in the molecule is hydrolyzed under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

-

Mechanism : Acidic hydrolysis generates a carboxylic acid and an amine hydrochloride, while basic conditions produce a carboxylate and amine .

-

Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solvents.

-

Product : Cleavage of the amide bond disrupts the benzamide moiety, altering the molecule’s physicochemical properties.

Cyclization Reactions

The compound can undergo intramolecular cyclization, forming novel heterocyclic structures:

-

Mechanism : The amide nitrogen may react with electrophilic sites (e.g., carbonyl carbons) to form lactams or fused rings .

-

Conditions : Elevated temperatures or catalytic agents (e.g., Lewis acids) in non-polar solvents.

-

Product : Cyclized derivatives with enhanced stability or modified biological profiles.

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Functional Group | Conditions | Product Type |

|---|---|---|---|

| Oxidation | 3-oxo group | Mild oxidizing agents | Oxidized derivatives |

| Hydrolysis | Amide bond | Acidic/basic conditions | Carboxylic acid + amine |

| Cyclization | Amide nitrogen | Elevated temperature/catalyst | Lactams or fused rings |

Structural Features Influencing Reactivity

The molecule’s reactivity is modulated by its heterocyclic framework and substituents:

-

Benzoxazine Ring : The fused oxygen and nitrogen atoms create electron-rich sites, favoring oxidation and nucleophilic reactions .

-

Amide Group : The -CONH- moiety acts as a hydrogen bond donor, influencing solubility and reaction kinetics .

-

Propoxy Substituent : The alkoxy group (-OCH₂CH₂CH₃) may stabilize adjacent functional groups through electron donation.

Research Implications

Studies on analogous benzoxazine-amide hybrids highlight their potential in medicinal chemistry, particularly for targeting enzymes or receptors in disease pathways . The compound’s reactivity profile suggests utility in developing:

Scientific Research Applications

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory and pain pathways.

Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and COX (cyclooxygenase) pathways, leading to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional features of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide can be contextualized by comparing it to analogous benzoxazine derivatives. Key comparisons include pharmacological activity, structural modifications, and mechanistic profiles.

Table 1: Structural and Functional Comparison of Benzoxazine Derivatives

Structural Analysis

- Core Modifications : The target compound shares the 1,4-benzoxazin-3-one core with Flumioxazin and Arazasetron but differs in substituents. The 4-propoxybenzamide group at position 6 distinguishes it from Flumioxazin’s fluoro and propynyl groups (positions 6 and 4) and Arazasetron’s azabicyclo carboxamide (position 8) .

- Functional Groups : The 2-methyl group may enhance metabolic stability compared to unsubstituted analogs. The propoxy chain in the benzamide moiety could influence lipophilicity and bioavailability, contrasting with the polar carboxamide in Arazasetron .

Mechanistic and Therapeutic Insights

- Herbicidal vs.

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : The 2-methyl group may slow oxidative metabolism relative to unsubstituted benzoxazines, as seen in other methylated analogs .

Research Findings and Implications

- Therapeutic Potential: Structural parallels to ROR-γ modulators () suggest the compound could be optimized for autoimmune or inflammatory conditions. Its benzamide group may allow for reversible target binding, unlike covalent herbicides like Flumioxazin .

- Synthetic Accessibility : While outlines cesium carbonate/DMF-mediated coupling for benzoxazine synthesis, the target compound’s propoxybenzamide group may require alternative coupling strategies .

- Agrochemical Divergence : Despite structural overlap with Flumioxazin, the absence of electrophilic substituents (e.g., fluoro, propynyl) likely precludes herbicidal PPO inhibition, emphasizing the role of substituents in determining application .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Cyclization + Coupling | 65–78 | K₂CO₃, DMF, 100°C | |

| TCICA-Activated Coupling | 82–89 | Acetonitrile, RT, 24 hrs |

Q. Table 2: Spectroscopic Data

| Technique | Key Signals | Application |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.05 (t, -OCH₂CH₂CH₃), δ 3.8 (q, -OCH₂) | Substituent confirmation |

| IR | 1680 cm⁻¹ (C=O stretch) | Carbonyl validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.